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cyanobenzenesulfonamide

Cat. No.: B1371306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Chloro-5-cyanobenzenesulfonamide is a versatile chemical intermediate with significant

potential in medicinal chemistry and drug discovery. Its unique structural features, comprising a

sulfonamide group, a nitrile moiety, and a chlorinated phenyl ring, make it an attractive scaffold

for the synthesis of a diverse range of biologically active molecules. While direct and extensive

research on this specific compound is emerging, its structural analogs have demonstrated a

wide array of pharmacological activities, including but not limited to, enzyme inhibition and

antimicrobial effects. This technical guide aims to provide an in-depth overview of the potential

research applications of 2-Chloro-5-cyanobenzenesulfonamide, drawing upon data from

closely related compounds to propose experimental avenues and highlight its promise in the

development of novel therapeutics.

Core Chemical Properties
A foundational understanding of the physicochemical properties of 2-Chloro-5-
cyanobenzenesulfonamide is essential for its application in research and development.
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Property Value Source

CAS Number 1939-76-0 [1]

Molecular Formula C₇H₅ClN₂O₂S [2]

Molecular Weight 216.65 g/mol [1][2]

IUPAC Name
2-chloro-5-

cyanobenzenesulfonamide
[2]

SMILES
C1=CC(=C(C=C1C#N)S(=O)

(=O)N)Cl
[2]

Appearance White to off-white powder Commercially available

Solubility
Soluble in organic solvents

such as DMSO and DMF
General knowledge

Potential Research Applications
Based on the known biological activities of structurally similar benzenesulfonamide derivatives,

2-Chloro-5-cyanobenzenesulfonamide holds promise in several key research areas.

Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[3][4]

CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to

bicarbonate and a proton.[3] Their inhibition has therapeutic applications in various conditions,

including glaucoma, epilepsy, and certain types of cancer.[4] The sulfonamide moiety in 2-
Chloro-5-cyanobenzenesulfonamide is the key pharmacophore for binding to the zinc ion in

the active site of carbonic anhydrases. The cyano and chloro substituents on the phenyl ring

can be explored for achieving isoform-selective inhibition.

Hypothetical Signaling Pathway for CA Inhibition in Glaucoma:

2_Chloro_5_cyanobenzenesulfonamide Carbonic_Anhydrase_II
Inhibits

Bicarbonate_Production_Decrease
Leads to

Aqueous_Humor_Secretion_Decrease Intraocular_Pressure_Reduction
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Click to download full resolution via product page

Caption: Proposed mechanism of action for IOP reduction.

Kinase Inhibition
Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous

diseases, particularly cancer. The benzenesulfonamide scaffold has been incorporated into

various kinase inhibitors. While direct screening data for 2-Chloro-5-
cyanobenzenesulfonamide is not publicly available, its structure warrants investigation

against various kinase families.

General Experimental Workflow for Kinase Inhibitor Screening:
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Caption: A typical workflow for identifying kinase inhibitors.
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Antimicrobial and Antiviral Research
Sulfonamide-containing compounds have a long history as antimicrobial agents. Furthermore,

various benzenesulfonamide derivatives have been investigated for their antiviral properties.

Research on related structures suggests that 2-Chloro-5-cyanobenzenesulfonamide could

serve as a starting point for the development of novel anti-infective agents. For example,

derivatives of 5-sulphonamido-8-hydroxyquinoline have shown antiviral activity against avian

paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV).[5]

Quantitative Data from Structurally Related
Compounds
While specific quantitative data for 2-Chloro-5-cyanobenzenesulfonamide is limited in

publicly accessible literature, the following tables summarize the activity of structurally related

benzenesulfonamide derivatives to provide a reference for potential efficacy.

Table 1: In Vitro α-Glucosidase and α-Amylase Inhibitory Activity of Selected

Benzenesulfonamide Derivatives

Compound ID Substituent
α-Glucosidase IC₅₀
(µM)

α-Amylase IC₅₀
(µM)

5o 2-CH₃-5-NO₂ 15.2 ± 0.12 19.8 ± 0.21

Acarbose (Standard) - 38.2 ± 0.11 45.6 ± 0.15

Data adapted from a

study on 2-chloro-5-

[(4-

chlorophenyl)sulfamoy

l]-N-(alkyl/aryl)-4-

nitrobenzamide

derivatives.

Table 2: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Selected Benzenesulfonylguanidine

Derivatives against Cancer Cell Lines
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Compound ID MCF-7 (Breast) HeLa (Cervical) HCT-116 (Colon)

20 10.5 ± 0.8 15.1 ± 1.2 12.8 ± 1.1

24 11.2 ± 0.9 14.3 ± 1.0 12.7 ± 0.9

30 >100 >100 8.0 ± 0.5

Data from a study on

3-(2-alkylthio-4-chloro-

5-

methylbenzenesulfono

nyl)-2-(1-phenyl-3-

arylprop-2-

enylideneamino)guani

dine derivatives.

Detailed Experimental Protocols (Hypothetical)
The following are detailed, albeit hypothetical, protocols for key experiments that could be

conducted to evaluate the biological activity of 2-Chloro-5-cyanobenzenesulfonamide. These

are based on standard methodologies used for similar compounds.

Carbonic Anhydrase Inhibition Assay (Esterase Assay)
Objective: To determine the in vitro inhibitory activity of 2-Chloro-5-
cyanobenzenesulfonamide against human carbonic anhydrase isoforms (e.g., hCA I, II, IX,

XII).

Materials:

Human carbonic anhydrase isoforms (recombinant)

4-Nitrophenyl acetate (NPA) as substrate

HEPES buffer (pH 7.4)

2-Chloro-5-cyanobenzenesulfonamide (dissolved in DMSO)
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96-well microplates

Spectrophotometer

Procedure:

Prepare a stock solution of 2-Chloro-5-cyanobenzenesulfonamide in DMSO (e.g., 10 mM).

Prepare serial dilutions of the compound in HEPES buffer.

In a 96-well plate, add 140 µL of HEPES buffer, 20 µL of the enzyme solution, and 20 µL of

the compound dilution (or DMSO for control).

Pre-incubate the plate at room temperature for 10 minutes.

Initiate the reaction by adding 20 µL of NPA solution.

Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes to monitor

the formation of 4-nitrophenol.

Calculate the initial reaction rates (V₀).

Determine the percentage of inhibition for each compound concentration relative to the

DMSO control.

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of 2-Chloro-5-cyanobenzenesulfonamide on human

cancer cell lines.

Materials:

Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

Complete cell culture medium (e.g., DMEM with 10% FBS)
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2-Chloro-5-cyanobenzenesulfonamide (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plates

Microplate reader

Procedure:

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24

hours.

Prepare serial dilutions of 2-Chloro-5-cyanobenzenesulfonamide in the cell culture

medium.

Replace the medium in the wells with the medium containing the different concentrations of

the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

Incubate the plate for 48-72 hours.

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound

concentration.

Conclusion and Future Directions
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2-Chloro-5-cyanobenzenesulfonamide represents a promising, yet underexplored, scaffold

for the development of novel therapeutic agents. The presence of a sulfonamide group strongly

suggests potential as a carbonic anhydrase inhibitor, warranting comprehensive screening

against various CA isoforms. Furthermore, its structural features make it a candidate for kinase

inhibitor and antimicrobial drug discovery programs. The logical next steps for researchers

would be the synthesis of a focused library of derivatives based on the 2-Chloro-5-
cyanobenzenesulfonamide core, followed by systematic in vitro and in cellulo screening to

identify lead compounds for further optimization. This technical guide provides a foundational

framework for initiating such research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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